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Compound of Interest

Compound Name:
2-Fluoropyridin-3-amine

hydrochloride

Cat. No.: B593083 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Fluoropyridin-3-amine hydrochloride (CAS No: 1827-26-5), a key intermediate in

pharmaceutical and agrochemical research. This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Chemical Structure and Properties
2-Fluoropyridin-3-amine hydrochloride is the hydrochloride salt of 2-Fluoropyridin-3-amine.

The protonation of the pyridine nitrogen significantly influences its electronic properties and,

consequently, its spectroscopic signatures.

Chemical Structure:

Chemical Structure of 2-Fluoropyridin-3-amine hydrochloride
Figure 1: Chemical Structure of 2-Fluoropyridin-3-amine hydrochloride.

Molecular Formula: C₅H₆ClFN₂

Molecular Weight: 148.57 g/mol
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Spectroscopic Data
Due to the limited availability of directly published spectra for 2-Fluoropyridin-3-amine
hydrochloride, the following data is a synthesized representation based on the analysis of the

free base, 2-Fluoropyridin-3-amine, and analogous pyridinium compounds. The presence of the

electron-withdrawing fluorine atom and the protonated ring nitrogen significantly deshields the

aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Fluoropyridin-3-amine Hydrochloride

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.10 - 8.25 dd
J(H,H) ≈ 5.0, J(H,F) ≈

2.0
H6

~7.80 - 7.95 m - H4

~7.40 - 7.55 m - H5

~5.0 - 6.0 (broad) s - -NH₃⁺

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Fluoropyridin-3-amine Hydrochloride

Chemical Shift (δ, ppm) Coupling (J, Hz) Assignment

~155 - 160 d, ¹J(C,F) ≈ 240-260 C2

~120 - 125 d, ²J(C,F) ≈ 20-30 C3

~140 - 145 d, ³J(C,F) ≈ 5-10 C4

~125 - 130 s C5

~145 - 150 d, ⁴J(C,F) ≈ 2-5 C6
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Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Fluoropyridin-3-amine Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Strong, Broad N-H stretch (Ammonium salt)

1640 - 1600 Medium N-H bend (Ammonium salt)

1600 - 1450 Strong
C=C and C=N stretching

(Aromatic ring)

1250 - 1150 Strong C-F stretch

1100 - 1000 Medium C-N stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
The mass spectrum of the hydrochloride salt will primarily show the fragmentation of the free

base, 2-Fluoropyridin-3-amine, after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoropyridin-3-amine

m/z Relative Intensity (%) Assignment

112 100
[M]⁺ (Molecular ion of the free

base)

85 ~40 [M - HCN]⁺

58 ~30 [M - HCN - HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 2-Fluoropyridin-3-amine hydrochloride.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Fluoropyridin-3-amine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O).

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use

sonication.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse

programs are typically used.

FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of 2-Fluoropyridin-3-amine hydrochloride with

approximately 100-200 mg of the dried KBr.

The mixture should be a fine, homogeneous powder.
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Pellet Formation and Analysis:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of the solid sample directly into the ion source via a direct

insertion probe.

Ionization and Analysis:

The sample is vaporized by heating the probe.

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV).[1][2][3][4][5]

This causes ionization and fragmentation of the molecules.

The resulting ions are accelerated into the mass analyzer, where they are separated

based on their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of ions against their m/z

values.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
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A high-level overview of the spectroscopic analysis workflow.
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Relationship between spectroscopic data and chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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